1,3-苯并二氧杂环戊烯-2-乙酸,2-甲基-

描述

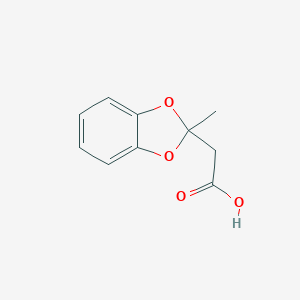

1,3-Benzodioxole-2-acetic acid, 2-methyl- is an organic compound that belongs to the benzodioxole family. This compound is characterized by a benzene ring fused with a dioxole ring and an acetic acid group substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.

科学研究应用

1,3-Benzodioxole-2-acetic acid, 2-methyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Acts as a precursor for the synthesis of bioactive compounds, including plant growth regulators.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

作用机制

Target of Action

The primary target of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth .

Mode of Action

1,3-Benzodioxole-2-acetic acid, 2-methyl- acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . Molecular docking analysis has shown that this compound has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin .

Biochemical Pathways

Upon binding to the TIR1 receptor, 1,3-Benzodioxole-2-acetic acid, 2-methyl- induces a common transcriptional response with auxin . It down-regulates the expression of root growth-inhibiting genes, thereby promoting root growth .

Pharmacokinetics

Its potent activity in promoting root growth suggests that it may have favorable absorption, distribution, metabolism, and excretion properties .

Result of Action

The result of the action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is a significant promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . This effect far exceeds that of NAA .

Action Environment

The action of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is influenced by environmental factors. It’s worth noting that the compound’s promotive effect on root growth suggests that it may be effective in a variety of environmental conditions conducive to plant growth .

生化分析

Biochemical Properties

1,3-Benzodioxole-2-acetic acid, 2-methyl- has been found to interact with various enzymes and proteins. For instance, it has been reported to act as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), a protein involved in plant growth and development . This interaction enhances root-related signaling responses, promoting root growth in plants .

Cellular Effects

In cellular processes, 1,3-Benzodioxole-2-acetic acid, 2-methyl- has shown significant effects. It has been found to influence cell function by enhancing auxin response reporter’s (DR5:GUS) transcriptional activity . This suggests that the compound may play a role in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 1,3-Benzodioxole-2-acetic acid, 2-methyl- exerts its effects through binding interactions with biomolecules. For example, it has a stronger binding ability with the auxin receptor TIR1 than NAA (1-naphthylacetic acid), a commonly used auxin . This binding interaction leads to changes in gene expression and can influence enzyme activity .

Temporal Effects in Laboratory Settings

Its potent activity as an auxin receptor agonist suggests that it may have long-term effects on cellular function, particularly in relation to root growth .

Metabolic Pathways

Its interaction with the auxin receptor TIR1 suggests it may be involved in the auxin signaling pathway , which plays a crucial role in plant growth and development.

Transport and Distribution

Given its interaction with the auxin receptor TIR1, it may be transported and distributed in a manner similar to other auxins .

Subcellular Localization

The subcellular localization of 1,3-Benzodioxole-2-acetic acid, 2-methyl- is another area that warrants further study. As an auxin receptor agonist, it may be localized in areas of the cell where auxin receptors are present .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzodioxole-2-acetic acid, 2-methyl- typically involves the acylation of 1,3-benzodioxole. One common method includes the use of oxalyl chloride in dichloromethane at low temperatures to form the acyl chloride intermediate, which is then reacted with a methyl-substituted acetic acid derivative .

Industrial Production Methods

In industrial settings, the continuous acylation process is often employed. This method uses a recyclable heterogeneous catalyst under controlled temperature conditions to achieve high conversion rates and selectivity . The process is efficient and environmentally friendly, allowing for the recycling of unreacted starting materials.

化学反应分析

Types of Reactions

1,3-Benzodioxole-2-acetic acid, 2-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the compound into its corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohol derivatives.

Substitution: Electrophilic substitution reactions are common, where the benzodioxole ring undergoes substitution with various electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzodioxole derivatives, depending on the reaction conditions and reagents used .

相似化合物的比较

Similar Compounds

1,3-Benzodioxole-5-acetic acid: Similar structure but lacks the methyl group, leading to different chemical properties and reactivity.

1,3-Benzodioxole-2-acetic acid, 2,2-difluoro-α-oxo-, methyl ester: Contains additional fluorine atoms, which can significantly alter its biological activity and chemical stability.

Uniqueness

1,3-Benzodioxole-2-acetic acid, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an auxin receptor agonist and its potential as a COX inhibitor make it a valuable compound in both agricultural and medicinal research .

生物活性

2-Methyl-1,3-benzodioxole-2-acetic acid (MDBA) is a compound of significant interest due to its biological activity, particularly in plant growth regulation and potential therapeutic applications. This article explores its mechanism of action, biochemical properties, and various biological effects, supported by relevant research findings and data.

MDBA primarily functions as an auxin receptor agonist , specifically targeting the Transport Inhibitor Response 1 (TIR1) receptor. Upon binding to TIR1, MDBA mimics the action of natural auxins, leading to a transcriptional response that promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

- Auxin Signaling Pathway : MDBA activates the auxin signaling pathway by enhancing the transcriptional activity of auxin response reporters (e.g., DR5:GUS) .

- Cellular Effects : It influences cellular processes by modulating gene expression related to growth and development, thereby promoting root elongation and overall plant health .

Pharmacokinetics

MDBA exhibits favorable pharmacokinetic properties:

- Absorption : Rapid uptake in plant tissues.

- Distribution : Effective distribution within plant cells, similar to natural auxins.

- Metabolism : Metabolized through pathways that include oxidation and conjugation.

- Excretion : Efficiently excreted from plant systems after exerting its effects .

Plant Growth Regulation

MDBA has been extensively studied for its role as a plant growth regulator. Its effectiveness in promoting root growth is evidenced by various studies:

| Study | Organism | Effect | Reference |

|---|---|---|---|

| 1 | Arabidopsis thaliana | Enhanced root length | |

| 2 | Oryza sativa | Increased root biomass |

Study on Root Growth Promotion

In a controlled experiment, MDBA was applied to Arabidopsis thaliana seedlings. The results indicated a significant increase in root length compared to untreated controls, affirming its role as an auxin mimic.

Anticancer Activity

MDBA has been investigated for its potential anticancer properties. In vitro studies have shown that certain benzodioxole derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). MDBA's structural similarity to these derivatives suggests it may also possess similar activities, warranting further investigation .

Comparative Analysis with Similar Compounds

The biological activity of MDBA can be contrasted with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole-5-acetic acid | Lacks methyl group | Different reactivity |

| 2-Methyl-1,3-benzodioxole-2-acetic acid (with fluorine substitutions) | Enhanced stability | Altered biological activity |

MDBA's unique methyl substitution at the 2-position enhances its stability and interaction with biological targets compared to other derivatives .

属性

IUPAC Name |

2-(2-methyl-1,3-benzodioxol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(6-9(11)12)13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBSSMZKVMEGDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196169 | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4442-72-2 | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-2-acetic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。